molecular formula C14H19N5O2 B4427349 1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4427349
M. Wt: 289.33 g/mol
InChI Key: UJTABBZBAZSMQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several chemical reactions, including the preparation of mesoionic compounds from amino-methylpyrimidinones through hydrolytic ring-opening reactions to produce acetamides and the use of dimethyl acetylene dicarboxylate for triazacyclopent-[cd]indene formation via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982). Additionally, novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized to study their serotoninergic and dopaminergic receptor affinity (Zagórska et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of imidazo[2,1-f]purine derivatives often involves X-ray crystallography and NMR spectroscopy, providing insights into their conformation and electronic structure. The solid-phase synthesis approach has also been employed for the construction of imidazo purines, showcasing the versatility of synthesis methods for these compounds (Karskela & Lönnberg, 2006).

Chemical Reactions and Properties

Imidazo[2,1-f]purine-2,4-diones undergo various chemical reactions, including interactions with dimethyl acetylenedicarboxylate and other reagents to form diverse derivatives. These reactions are crucial for modifying the chemical and pharmacological properties of the compounds. For instance, novel derivatives have been synthesized to evaluate their potential as A3 adenosine receptor antagonists, demonstrating the ability to fine-tune receptor affinity through chemical modifications (Baraldi et al., 2005).

properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-8(2)5-6-18-12(20)10-11(17(4)14(18)21)16-13-15-9(3)7-19(10)13/h7-8H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTABBZBAZSMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
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1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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